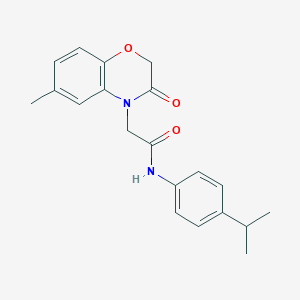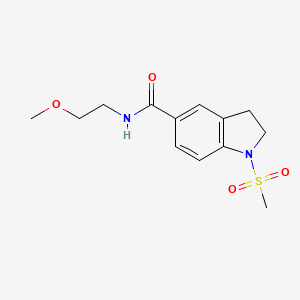![molecular formula C17H17N3O3S B4440353 N-[4-(cyanomethyl)phenyl]-4-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4440353.png)
N-[4-(cyanomethyl)phenyl]-4-methyl-3-[(methylsulfonyl)amino]benzamide
Übersicht
Beschreibung
N-[4-(cyanomethyl)phenyl]-4-methyl-3-[(methylsulfonyl)amino]benzamide, commonly known as TAK-659, is a small molecule inhibitor that has been developed by Takeda Pharmaceutical Company Limited for the treatment of various types of cancer. TAK-659 is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which is a key enzyme in the B-cell receptor signaling pathway.
Wirkmechanismus
TAK-659 selectively inhibits BTK, which is a key enzyme in the B-cell receptor signaling pathway. This pathway is essential for the survival and proliferation of B-cells, which are a type of white blood cell that plays a crucial role in the immune system. By inhibiting BTK, TAK-659 blocks the activation of downstream signaling pathways that promote the growth and survival of cancer cells.
Biochemical and Physiological Effects:
TAK-659 has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit their proliferation and migration. TAK-659 also affects the tumor microenvironment by reducing the number of immune suppressive cells and increasing the number of immune effector cells. In addition, TAK-659 has been shown to enhance the anti-tumor activity of other immune checkpoint inhibitors, such as PD-1 and CTLA-4 inhibitors.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of TAK-659 is its selectivity for BTK, which reduces the risk of off-target effects. TAK-659 also has good pharmacokinetic properties, including high oral bioavailability and a long half-life. However, TAK-659 has some limitations for lab experiments, including its low solubility in aqueous solutions and its potential to cause cytotoxicity in certain cell types.
Zukünftige Richtungen
There are several future directions for the development of TAK-659. One potential direction is the exploration of its use in combination with other anti-cancer drugs, such as chemotherapy or immunotherapy. Another direction is the investigation of its efficacy in different cancer types and patient populations. Furthermore, the development of TAK-659 analogs with improved pharmacokinetic properties and reduced toxicity could enhance its clinical utility. Finally, the identification of biomarkers that can predict response to TAK-659 could help to personalize its use in cancer treatment.
Wissenschaftliche Forschungsanwendungen
TAK-659 has been extensively studied in preclinical models of various types of cancer, including lymphoma, leukemia, and multiple myeloma. In these studies, TAK-659 has demonstrated potent anti-tumor activity, both as a single agent and in combination with other anti-cancer drugs. TAK-659 has also been shown to be effective in overcoming resistance to other BTK inhibitors in certain cancer types.
Eigenschaften
IUPAC Name |
N-[4-(cyanomethyl)phenyl]-3-(methanesulfonamido)-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S/c1-12-3-6-14(11-16(12)20-24(2,22)23)17(21)19-15-7-4-13(5-8-15)9-10-18/h3-8,11,20H,9H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRMHHZHHINSMSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)CC#N)NS(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{2-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}-6-methyl-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B4440280.png)
![N-(3-fluoro-2-methylphenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4440287.png)
![methyl [(2-methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]acetate](/img/structure/B4440295.png)
![N-[3-(1H-imidazol-1-yl)propyl]-2-(isobutyrylamino)benzamide](/img/structure/B4440299.png)
![1-[(dimethylamino)sulfonyl]-N-(diphenylmethyl)-4-piperidinecarboxamide](/img/structure/B4440304.png)
![4-{[(2-quinolinylthio)acetyl]amino}benzoic acid](/img/structure/B4440311.png)




![N-[4-(acetylamino)phenyl]-3-aminothieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4440341.png)
![ethyl 3-[({[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B4440349.png)
![N-(4-methylbenzyl)tetrazolo[1,5-a]quinoxalin-4-amine](/img/structure/B4440363.png)
![N-cyclopropyl-2-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4440374.png)